molecular formula C19H16O3 B12003869 2-(3-Oxo-1-phenylbutyl)indene-1,3-dione CAS No. 1785-98-4

2-(3-Oxo-1-phenylbutyl)indene-1,3-dione

Cat. No.: B12003869
CAS No.: 1785-98-4
M. Wt: 292.3 g/mol
InChI Key: KJULKZCUOFDKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Oxo-1-phenylbutyl)indene-1,3-dione is an organic compound with the molecular formula C19H16O3. It is a derivative of indene-1,3-dione and features a phenylbutyl group attached to the indene core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-1-phenylbutyl)indene-1,3-dione typically involves the reaction of indene-1,3-dione with a suitable phenylbutyl precursor under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where indene-1,3-dione is reacted with 3-oxo-1-phenylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and scalability. Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-1-phenylbutyl)indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and indene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl or indene rings.

Scientific Research Applications

2-(3-Oxo-1-phenylbutyl)indene-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-1-phenylbutyl)indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indene-1,3-dione: The parent compound, which lacks the phenylbutyl group.

    2-(4-Methoxyphenyl)-1H-indene-1,3-dione: A derivative with a methoxy group on the phenyl ring.

    2-(3-Methylphenyl)-1H-indene-1,3-dione: A derivative with a methyl group on the phenyl ring.

Uniqueness

2-(3-Oxo-1-phenylbutyl)indene-1,3-dione is unique due to the presence of the 3-oxo-1-phenylbutyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

1785-98-4

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

2-(3-oxo-1-phenylbutyl)indene-1,3-dione

InChI

InChI=1S/C19H16O3/c1-12(20)11-16(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-15(14)19(17)22/h2-10,16-17H,11H2,1H3

InChI Key

KJULKZCUOFDKHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.